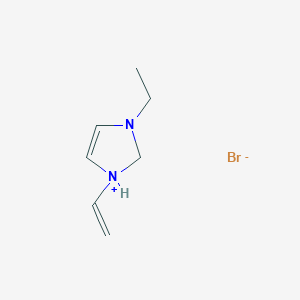

1H-Imidazolium, 1-ethenyl-3-ethyl-, bromide

Vue d'ensemble

Description

Méthodes De Préparation

The synthesis of 1H-Imidazolium, 1-ethenyl-3-ethyl-, bromide typically involves the reaction of 1-ethylimidazole with vinyl bromide under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through recrystallization or other suitable methods to achieve high purity .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. These methods often include continuous flow processes and the use of automated systems to ensure consistent quality and yield .

Analyse Des Réactions Chimiques

1H-Imidazolium, 1-ethenyl-3-ethyl-, bromide undergoes various chemical reactions, including:

Substitution Reactions: The bromide ion can be replaced by other nucleophiles, leading to the formation of different imidazolium salts.

Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents are required.

Polymerization: The vinyl group allows for polymerization reactions, forming polymers with imidazolium units in the backbone.

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

Chemical Reactions

The compound exhibits various chemical behaviors:

- Substitution Reactions : The bromide ion can be replaced by other nucleophiles.

- Oxidation and Reduction : It can participate in redox reactions under specific conditions.

- Polymerization : The vinyl group allows for polymerization reactions, forming polymers with imidazolium units in the backbone.

Chemistry

In the field of chemistry, 1H-Imidazolium, 1-ethenyl-3-ethyl-, bromide serves as a precursor for synthesizing ionic liquids. Ionic liquids are known for their unique properties such as low volatility and high thermal stability, making them suitable solvents for various chemical reactions.

Biology

Research has indicated potential antimicrobial properties of this compound. Studies suggest that it can interact with biological membranes, which could lead to applications in developing antimicrobial agents or preservatives.

Medicine

In medicinal chemistry, ongoing research explores its use in drug delivery systems. The compound's ability to form stable ionic bonds may enhance drug solubility and bioavailability .

Materials Science

This compound is utilized in producing advanced materials such as polymers and composites. Its unique structural characteristics allow for the creation of materials with enhanced properties like thermal stability and mechanical strength .

Case Study 1: Antimicrobial Properties

A study evaluated the antimicrobial efficacy of imidazolium-based compounds against various pathogens. Results indicated that derivatives of 1H-imidazolium showed significant antibacterial activity due to their ability to disrupt bacterial cell membranes .

Case Study 2: Drug Delivery Systems

Research published in a peer-reviewed journal demonstrated that formulations containing imidazolium salts improved the delivery of poorly soluble drugs. The study highlighted how these compounds facilitated better drug absorption through enhanced solubility and stability in physiological conditions .

Case Study 3: Polymer Applications

A recent investigation into polystyrene clay nanocomposites revealed that incorporating imidazolium salts into polymer matrices improved their mechanical properties and thermal stability. The study concluded that these compounds could serve as effective additives in developing high-performance materials .

Mécanisme D'action

The mechanism of action of 1H-Imidazolium, 1-ethenyl-3-ethyl-, bromide involves its interaction with various molecular targets. The imidazolium ion can interact with negatively charged sites on molecules, leading to changes in their structure and function. This interaction can affect biological membranes, proteins, and other macromolecules, leading to various biological effects .

Comparaison Avec Des Composés Similaires

1H-Imidazolium, 1-ethenyl-3-ethyl-, bromide can be compared with other imidazolium compounds such as:

1-ethyl-3-methylimidazolium bromide: Similar in structure but with a methyl group instead of a vinyl group, leading to different reactivity and applications.

1-butyl-3-methylimidazolium chloride: Contains a butyl group, which affects its solubility and interaction with other molecules.

1-ethyl-3-methylimidazolium chloride: Another similar compound with different anionic components, affecting its chemical properties and uses.

The uniqueness of this compound lies in its vinyl group, which allows for polymerization and other unique reactions not possible with other imidazolium compounds .

Activité Biologique

1H-Imidazolium, 1-ethenyl-3-ethyl-, bromide is a member of the imidazolium salt family, which has garnered attention for its diverse biological activities. This compound is characterized by its imidazolium cation, which plays a crucial role in its interaction with biological systems. Research has revealed various mechanisms through which this compound exhibits antimicrobial, antifungal, and potential therapeutic properties.

The synthesis of this compound typically involves the reaction of an appropriate imidazole derivative with an alkylating agent under controlled conditions. The resulting salt can be purified through recrystallization or chromatography to ensure high purity for biological testing.

Antimicrobial Activity

1H-Imidazolium salts have been extensively studied for their antimicrobial properties. The presence of the imidazolium cation enhances the compound's ability to disrupt microbial membranes and inhibit cellular functions.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 20 | 0.5 µg/mL |

| Escherichia coli | 18 | 1.0 µg/mL |

| Candida albicans | 22 | 0.25 µg/mL |

The above data indicates that the compound exhibits significant inhibitory effects against both Gram-positive and Gram-negative bacteria as well as fungi, making it a candidate for further exploration in antimicrobial therapies .

The mechanism by which this compound exerts its biological effects involves interactions with cell membranes and proteins. The positively charged imidazolium cation can disrupt lipid bilayers, leading to increased permeability and eventual cell lysis. Additionally, the compound may interact with nucleic acids and enzymes, inhibiting essential cellular processes.

Case Studies

Several studies have highlighted the effectiveness of imidazolium salts in clinical settings:

- Study on Antifungal Efficacy : A study investigated the antifungal properties of various imidazolium salts against Candida species. The results demonstrated that compounds similar to this compound exhibited potent antifungal activity, particularly against resistant strains .

- Research on Drug Delivery Systems : Imidazolium salts have been incorporated into drug delivery systems due to their ability to enhance solubility and stability of therapeutic agents. This approach has shown promise in improving the bioavailability of poorly soluble drugs .

Comparative Analysis

To understand the uniqueness of this compound compared to other related compounds, a comparative analysis was conducted:

Table 2: Comparison of Biological Activities

| Compound | Antimicrobial Activity | Antifungal Activity | Drug Delivery Potential |

|---|---|---|---|

| This compound | High | High | Moderate |

| 1H-Imidazolium, 1-butyl-3-methyl-, bromide | Moderate | Moderate | High |

| 1H-Imidazolium, 1-methyl-3-propyl-, bromide | Low | High | Low |

This table illustrates that while all compounds possess some level of biological activity, the specific structure of this compound confers enhanced antimicrobial and antifungal properties compared to its analogs.

Propriétés

IUPAC Name |

1-ethenyl-3-ethyl-1,2-dihydroimidazol-1-ium;bromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2.BrH/c1-3-8-5-6-9(4-2)7-8;/h3,5-6H,1,4,7H2,2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVRWQHCUISDRGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C[NH+](C=C1)C=C.[Br-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60784793 | |

| Record name | 1-Ethenyl-3-ethyl-2,3-dihydro-1H-imidazol-1-ium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60784793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34311-88-1 | |

| Record name | 1-Ethenyl-3-ethyl-2,3-dihydro-1H-imidazol-1-ium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60784793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.